molecular formula C9H5BrFNO B11867539 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde

4-Bromo-6-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B11867539
M. Wt: 242.04 g/mol
InChI Key: SHJSZZYYUCXBMG-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of indole derivatives. The process often starts with the formation of an indole core, followed by selective bromination and fluorination at the desired positions. Reaction conditions may involve the use of bromine or N-bromosuccinimide (NBS) for bromination and fluorinating agents such as Selectfluor for fluorination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods emphasize efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-6-fluoro-1H-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .

Comparison with Similar Compounds

  • 4-Bromo-1H-indole-3-carbaldehyde
  • 6-Fluoro-1H-indole-3-carbaldehyde
  • 4-Fluoro-1H-indole-3-carbaldehyde

Comparison: 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

4-bromo-6-fluoro-1H-indole-3-carbaldehyde

InChI

InChI=1S/C9H5BrFNO/c10-7-1-6(11)2-8-9(7)5(4-13)3-12-8/h1-4,12H

InChI Key

SHJSZZYYUCXBMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)Br)F

Origin of Product

United States

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